molecular formula C23H26N4O4S B11054560 2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide

2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide

Cat. No.: B11054560
M. Wt: 454.5 g/mol
InChI Key: ARMBWIPIAHIZOW-UHFFFAOYSA-N
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Description

2-{[5-(1-Adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide is a complex organic compound featuring a unique combination of adamantyl, oxadiazole, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, 1-adamantyl hydrazide can react with carbon disulfide and an alkylating agent to form the oxadiazole ring.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol to introduce the thioether linkage. This step often requires a base such as sodium hydride or potassium carbonate to deprotonate the thiol.

    Benzoxazole Synthesis: The benzoxazole moiety can be synthesized by cyclization of an ortho-aminophenol with a carboxylic acid derivative. This reaction typically requires acidic conditions and elevated temperatures.

    Final Coupling: The final step involves coupling the oxadiazole-thioether intermediate with the benzoxazole derivative. This can be achieved through a nucleophilic substitution reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening or hydrogenation of the nitrogen atoms.

    Substitution: The benzoxazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Oxadiazole Derivatives: From reduction reactions.

    Functionalized Benzoxazole Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of oxadiazole and benzoxazole rings in various chemical environments.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial and anticancer agent. The adamantyl group is known for enhancing the lipophilicity and membrane permeability of molecules, which can improve their biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. The combination of oxadiazole and benzoxazole rings is of particular interest due to their known pharmacological properties, including anti-inflammatory and analgesic effects.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of multiple heterocyclic rings.

Mechanism of Action

The mechanism of action of 2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzoxazole moiety can intercalate with DNA, affecting gene expression and cell proliferation. The adamantyl group enhances the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-{[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]thio}-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    2-{[5-(1-Adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-5-yl)methyl]acetamide: Similar structure but with a benzothiazole ring instead of a benzoxazole ring.

Uniqueness

The uniqueness of 2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide lies in its specific combination of structural features. The presence of both oxadiazole and benzoxazole rings, along with the adamantyl group, provides a unique set of chemical and biological properties that are not found in other similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]acetamide

InChI

InChI=1S/C23H26N4O4S/c1-27-17-7-13(2-3-18(17)30-22(27)29)11-24-19(28)12-32-21-26-25-20(31-21)23-8-14-4-15(9-23)6-16(5-14)10-23/h2-3,7,14-16H,4-6,8-12H2,1H3,(H,24,28)

InChI Key

ARMBWIPIAHIZOW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)CNC(=O)CSC3=NN=C(O3)C45CC6CC(C4)CC(C6)C5)OC1=O

Origin of Product

United States

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